![molecular formula C17H20ClN3O3 B3017690 2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396876-16-6](/img/structure/B3017690.png)
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, an oxadiazole ring, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps. One common route starts with the preparation of the 4-chlorophenoxyacetic acid, which is then reacted with cyclohexylamine to form the corresponding amide. The oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.
2-(2,4-dichlorophenoxy)propionic acid: Another related compound with additional chlorine atoms.
4-(4-chlorophenoxy)-2′-chlorophenyl-α-bromomethyl ketone: A compound with a similar chlorophenoxy group but different functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is unique due to the presence of the oxadiazole ring and the cyclohexylacetamide moiety, which confer specific chemical and biological properties not found in simpler analogs .
Biological Activity
Overview
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic compound featuring a chlorophenoxy group, an oxadiazole ring, and a cyclohexylacetamide moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following chemical formula:
IUPAC Name
The IUPAC name for this compound is:
This compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways. The oxadiazole ring is particularly significant as it has been associated with various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against several cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential for further development as an anticancer drug.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, although detailed quantitative data are still needed to establish its efficacy fully.
Case Studies
- In Vitro Evaluation : A study conducted on various synthesized derivatives of oxadiazoles revealed that compounds similar to this compound exhibited promising anticancer activity across multiple cell lines. The most effective derivatives showed IC50 values significantly lower than established chemotherapeutics like doxorubicin .
- Mechanism Investigation : Another research effort focused on elucidating the mechanism of action of oxadiazole derivatives, including this compound. It was found that these compounds could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-19-16(24-21-12)17(9-3-2-4-10-17)20-15(22)11-23-14-7-5-13(18)6-8-14/h5-8H,2-4,9-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIXTSMJIWBRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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